molecular formula C26H30N6O8S2 B2905980 2,4-DIETHYL 3-METHYL-5-{2-[(4-METHYL-5-{[(4-METHYL-3-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}THIOPHENE-2,4-DICARBOXYLATE CAS No. 393815-14-0

2,4-DIETHYL 3-METHYL-5-{2-[(4-METHYL-5-{[(4-METHYL-3-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}THIOPHENE-2,4-DICARBOXYLATE

Cat. No.: B2905980
CAS No.: 393815-14-0
M. Wt: 618.68
InChI Key: YFZCIJDRSQBBOI-UHFFFAOYSA-N
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Description

2,4-DIETHYL 3-METHYL-5-{2-[(4-METHYL-5-{[(4-METHYL-3-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of diethyl 3-methyl-5-[2-[[4-methyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]thiophene-2,4-dicarboxylate involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,4-DIETHYL 3-METHYL-5-{2-[(4-METHYL-5-{[(4-METHYL-3-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}THIOPHENE-2,4-DICARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of diethyl 3-methyl-5-[2-[[4-methyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival . The compound’s anti-inflammatory effects may result from its interaction with inflammatory mediators and pathways.

Comparison with Similar Compounds

Similar compounds to diethyl 3-methyl-5-[2-[[4-methyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]thiophene-2,4-dicarboxylate include other thiophene derivatives such as:

These compounds share similar structural features and may exhibit comparable biological activities. diethyl 3-methyl-5-[2-[[4-methyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]thiophene-2,4-dicarboxylate is unique due to its specific functional groups and the presence of the triazole and nitrobenzoyl moieties, which may contribute to its distinct biological properties.

Properties

IUPAC Name

diethyl 3-methyl-5-[2-[[4-methyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O8S2/c1-7-39-24(35)19-14(4)20(25(36)40-8-2)42-23(19)28-21(33)15(5)41-26-30-29-18(31(26)6)12-27-22(34)16-10-9-13(3)17(11-16)32(37)38/h9-11,15H,7-8,12H2,1-6H3,(H,27,34)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZCIJDRSQBBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SC2=NN=C(N2C)CNC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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